CB1R Negative Allosteric Modulation (NAM) Activity vs. PSNCBAM-1: A Structural Analog Comparison
The target compound is described in patent WO2020243567A1 as a CB1R negative allosteric modulator (NAM) with the potential for improved potency over the reference compound PSNCBAM-1 [1]. PSNCBAM-1 exhibits an IC50 of 1.8 nM in the CB1R GTPγS functional assay, but specific quantitative data for the target compound have not been publicly disclosed in detail [2]. The patent states that 'exemplary analogs can provide improved potencies,' suggesting the target compound was among those tested and found superior, though the exact numeric value remains proprietary [1].
| Evidence Dimension | CB1R Negative Allosteric Modulation Potency (GTPγS Functional Assay) |
|---|---|
| Target Compound Data | Not publicly disclosed; claimed as 'improved potency' relative to PSNCBAM-1. |
| Comparator Or Baseline | PSNCBAM-1: IC50 = 1.8 nM (GTPγS assay, hCB1-CHO cells) |
| Quantified Difference | Cannot be quantified from public data; proprietary information. |
| Conditions | In vitro GTPγS binding assay using membranes from CHO cells stably expressing human CB1 receptors, in the presence of CP55,940 as orthosteric agonist. |
Why This Matters
For procurement, the proprietary potency claim suggests a potential advantage, but the absence of disclosed quantitative data requires direct verification with the patent holder (Research Triangle Institute) before selection.
- [1] Zhang, Y.; Shui, N.; German, N. Urea derivatives as CB1 allosteric modulators. Patent WO2020243567A1, 2020. View Source
- [2] German, N.; Zhang, Y.; et al. PSNCBAM-1 analogs: structural evolutions and allosteric properties at cannabinoid CB1 receptor. Eur. J. Med. Chem. 2020, 208, 112848. View Source
